molecular formula C52H38EuF6NO9P2S2 B599737 Eu(TTA)2NO3(TPPO)2 CAS No. 14264-79-0

Eu(TTA)2NO3(TPPO)2

Cat. No. B599737
CAS RN: 14264-79-0
M. Wt: 1212.896
InChI Key: WWMREEDGJWKWRY-UHFFFAOYSA-N
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Description

Eu(TTA)2NO3(TPPO)2 is a photoluminescent europium (III) complex . It uses β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .


Synthesis Analysis

The synthesis of Eu(TTA)2NO3(TPPO)2 involves the use of β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .


Molecular Structure Analysis

The crystal structure of Eu(TTA)2NO3(TPPO)2 was established by X-ray crystallography . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions . The coordination polyhedron of the Eu (III) atom is a distorted dodecahedron .


Physical And Chemical Properties Analysis

The physical and chemical properties of Eu(TTA)2NO3(TPPO)2 include its photoluminescent nature and its crystal structure . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions .

Future Directions

One of the future directions for Eu(TTA)2NO3(TPPO)2 is its application in organic light-emitting devices (OLEDs) using trivalent rare earth complexes as emitting layers . Another potential application is in the field of solar cell efficiency enhancement .

properties

CAS RN

14264-79-0

Product Name

Eu(TTA)2NO3(TPPO)2

Molecular Formula

C52H38EuF6NO9P2S2

Molecular Weight

1212.896

InChI

InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1

InChI Key

WWMREEDGJWKWRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3]

Origin of Product

United States

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